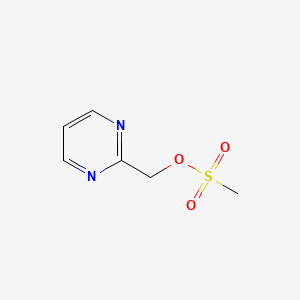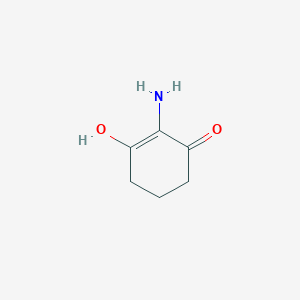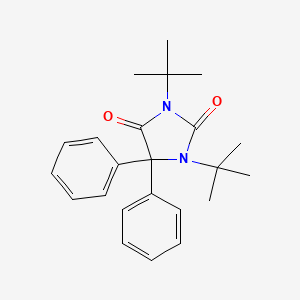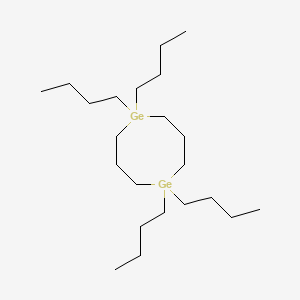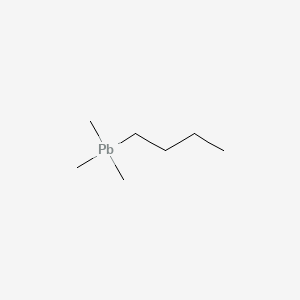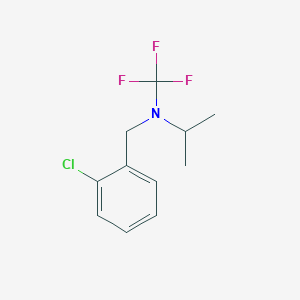![molecular formula C10H10O2S B13961378 (6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)
(6-Methoxybenzo[b]thiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxybenzo[b]thiophen-3-yl)methanol is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of a methoxy group at the 6-position and a hydroxymethyl group at the 3-position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxybenzo[b]thiophen-3-yl)methanol typically involves the reaction of 6-methoxybenzo[b]thiophene with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the 3-position of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxybenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: (6-Methoxybenzo[b]thiophen-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Methoxybenzo[b]thiophen-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Methoxybenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and hydroxymethyl groups allows for specific interactions with biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Methoxybenzo[b]thiophen-2-yl)methanol
- (6-Methoxybenzo[b]thiophen-3-yl)carboxylic acid
- (6-Methoxybenzo[b]thiophen-3-yl)methylamine
Uniqueness
(6-Methoxybenzo[b]thiophen-3-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C10H10O2S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
(6-methoxy-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-4,6,11H,5H2,1H3 |
Clave InChI |
SRNDHJOVNKQRDK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CS2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


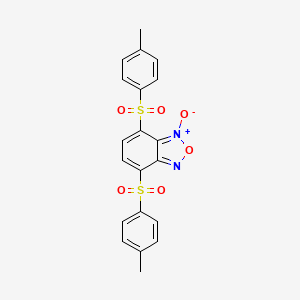
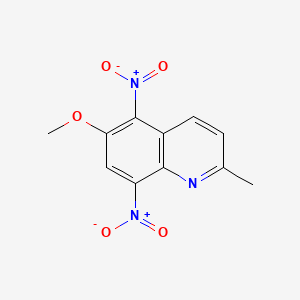

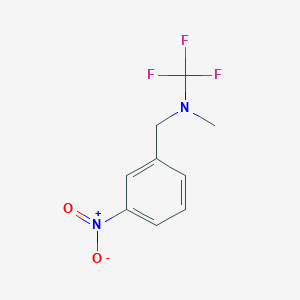
![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
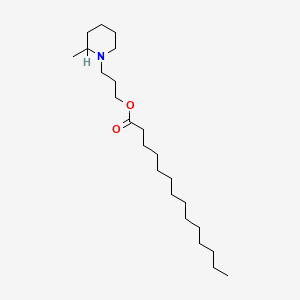
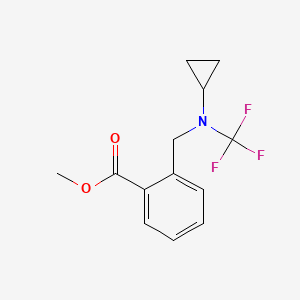
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
